Z-harpagoside

Description

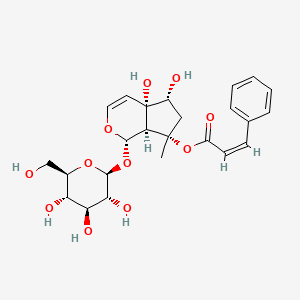

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (Z)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7-/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-BCIAEHMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C\C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Research and Origin of Z Harpagoside

Influence of Cultivation, Harvesting, and Post-Harvest Processing on Z-Harpagoside Content and Profile

The concentration and profile of this compound (and harpagoside) within Harpagophytum species are significantly influenced by a variety of agricultural and post-harvest practices. Understanding these factors is critical for ensuring the quality, consistency, and efficacy of plant-derived products.

Cultivation Practices

Environmental factors during cultivation play a pivotal role in the accumulation of iridoid glycosides.

Water Supply: Water availability has been identified as a key factor affecting harpagoside (B1684579) content. Studies indicate that irrigated plants tend to exhibit lower harpagoside concentrations in their secondary tubers compared to non-irrigated counterparts wur.nl. This effect was observed to be significant, with irrigated plants showing "extremely significantly lower content of harpagoside" wur.nl. Furthermore, cultivated plants, which often benefit from more controlled water regimes, have been reported to have lower harpagoside content than wild-growing plants, potentially due to improved water supply wur.nl.

Light Exposure: Light quality can also impact harpagoside accumulation. Research on Scrophularia lanceolata, a plant also known to contain harpagoside, found that plants grown in full sun accumulated more harpagoside in their leaves compared to those grown under shade nih.govresearchgate.net. This difference was statistically significant for certain harvest times nih.govresearchgate.net.

Soil and Climate: While specific data for this compound is limited, broader research on medicinal plants suggests that soil composition (e.g., pH, available phosphorus, and potassium) and climatic conditions (e.g., temperature, latitude, altitude) can significantly influence the synthesis and accumulation of secondary metabolites frontiersin.org. High temperatures, for instance, have been shown to potentially inhibit the production of iridoid glycosides like harpagoside nih.gov.

Harvesting

The timing and method of harvesting also directly affect the yield and quality of harpagoside.

Harvesting Season: Harpagoside content can fluctuate seasonally. Some studies suggest that content is highest at the beginning of the vegetation period, such as in December wur.nl. Other research indicates that plants harvested during summer may contain higher amounts of harpagoside nih.gov.

Age of Plant/Tubers: There is some evidence suggesting that young tubers may contain higher harpagoside content than older tubers, although other studies have found no significant difference based on tuber or plant age wur.nl.

Plant Part: The concentration of harpagoside is not uniform throughout the plant. The secondary tubers (roots) are the primary source, with significantly higher concentrations compared to primary roots doc-developpement-durable.org. Within the tuber, the cortex region typically contains approximately twice the amount of harpagoside found in the central cylinder, a difference that may not hold true for irrigated plants wur.nl. Leaves, stems, and flowers generally contain negligible amounts of these active compounds doc-developpement-durable.org.

Post-Harvest Processing

The methods employed after harvesting are critical for preserving or potentially degrading this compound.

Drying Conditions: The way plant material is dried can influence harpagoside content, with some conditions potentially leading to degradation miloa.eu.

Extraction Solvents: The choice of solvent for extraction significantly impacts the yield of harpagoside. Water has been found to be a more efficient extraction solvent for harpagoside compared to methanol (B129727) or a 50:50 water:methanol mixture, yielding a higher percentage of the compound jddtonline.info.

Storage and Stability: While specific long-term storage effects on this compound are not extensively detailed, the compound has shown stability under various pH conditions ontosight.ai.

The variability introduced by these factors underscores the importance of standardized cultivation, harvesting, and processing protocols to ensure consistent quality and potency of this compound in commercial applications.

Compound List:

this compound

Harpagoside

Procumbide

Verbascoside

Isoverbascoside

Pagoside

8-p-Coumaroylharpagide

8-hydroxygeraniol

8-epi-iridodial

Geranyl diphosphate (B83284) (GPP)

Dimethylallyl diphosphate

Isopentenyl diphosphate

Oleanolic acid

3β-acetyloleanolic acid

Ursolic acid

Kaempferol

Luteolin

Cinnamomic acid

Chlorogenic acid

Stachyose

Acteoside

Kusaginin

8-O-feruloylhapagide

8-O-(p-coumaroyl)-harpagide

8-O-(cis-p-coumaroyl)-harpagide

Harprocumbide A

Harprocumbide B

6''-O-alpha-D-galactopyranosylharpagoside

6''-O-(p-coumaroyl)-procumbide

8-O-acetyl-harpagide

Biosynthesis and Metabolic Pathways of Z Harpagoside

Overview of Iridoid Glycoside Biosynthesis Pathways

Iridoid glycosides are monoterpenoids, meaning they are constructed from two five-carbon isoprene (B109036) units. The universal precursors for all terpenoids, including iridoids, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). genome.jpwikipedia.org Plants utilize two distinct pathways to produce these essential building blocks, which are located in different cellular compartments. genome.jpwikipedia.org The classical mevalonate (B85504) pathway operates in the cytosol, while the mevalonate-independent (or MEP) pathway functions in the plastids. genome.jpias.ac.in

The mevalonate (MVA) pathway is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgresearchgate.net This intermediate is then reduced to mevalonate by the enzyme HMG-CoA reductase. wikipedia.orgresearchgate.net Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP, which can be isomerized to DMAPP. wikipedia.orgresearchgate.net In plants, the MVA pathway, located in the cytosol, is primarily responsible for producing precursors for sesquiterpenes, triterpenes, and sterols. genome.jpias.ac.in

The mevalonate-independent pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, is an alternative route for IPP and DMAPP biosynthesis. osmarks.netnih.gov This pathway, which operates in the plastids of plant cells, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. ias.ac.innih.gov Research has demonstrated that the iridoid skeleton is typically biosynthesized through the MEP pathway. nih.gov This pathway is essential for the formation of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll (B73375) in plants. genome.jpias.ac.in

Proposed Biosynthetic Routes for Z-Harpagoside from Precursors

The biosynthesis of the iridoid core of this compound begins with the condensation of one molecule of IPP and one molecule of DMAPP, which are supplied by the MEP pathway. This reaction forms geranyl pyrophosphate (GPP), a ten-carbon linear monoterpene precursor. wikipedia.orgresearchgate.net The subsequent steps transform GPP into the complex cyclopentan-[c]-pyran ring structure characteristic of iridoids. wikipedia.org

The proposed pathway from GPP to the core iridoid structure is as follows:

Formation of Geraniol (B1671447) : GPP is hydrolyzed to geraniol. wikipedia.orgresearchgate.netnih.gov

Hydroxylation : Geraniol is hydroxylated at the C8 position to yield 8-hydroxygeraniol. wikipedia.orgevitachem.com This is considered the first committed step in iridoid biosynthesis. researchgate.net

Oxidation : The 8-hydroxygeraniol undergoes two sequential oxidation steps to form the dialdehyde (B1249045), 8-oxogeranial. wikipedia.orgresearchgate.net

Reductive Cyclization : The dialdehyde 8-oxogeranial is then cyclized by an iridoid synthase to form iridodial (B1216469) isomers, which establish the core iridoid skeleton. wikipedia.orgnih.gov

Further Modifications : The iridodial intermediate undergoes subsequent carboxylation and glycosylation to form the glycoside. wikipedia.org A final esterification step, in the case of harpagoside (B1684579), involves the addition of a cinnamoyl group. wikipedia.orgevitachem.com

Enzymology and Identification of Key Intermediates in this compound Biogenesis

The conversion of simple precursors into this compound is catalyzed by a series of specific enzymes. While the complete enzymatic pathway has not been fully elucidated, several key enzymes and intermediates have been identified through extensive research.

Geraniol Diphosphate (B83284) Synthase (GES) , also known as geraniol synthase, catalyzes the conversion of GPP to geraniol. researchgate.netnih.gov This enzyme effectively channels the universal monoterpene precursor into the specific branch of iridoid biosynthesis.

Geraniol 8-hydroxylase (G8H) is a critical cytochrome P450 monooxygenase. wikipedia.orgnih.govbiorxiv.org It catalyzes the hydroxylation of geraniol to form 8-hydroxygeraniol, the first dedicated metabolite in the pathway. researchgate.netbiorxiv.org This step is crucial as it prepares the molecule for the subsequent oxidation and cyclization reactions that form the iridoid ring system. wikipedia.orgnih.gov

Following the initial hydroxylation, the pathway involves several key transformations:

Oxidation : The intermediate 8-hydroxygeraniol is oxidized to the dialdehyde 8-oxogeranial. This is accomplished through the action of an oxidoreductase or dehydrogenase, such as 8-hydroxygeraniol oxidoreductase (8HGO). wikipedia.orgresearchgate.netnih.gov Some research suggests that certain cytochrome P450 enzymes may be multifunctional, capable of catalyzing both the initial hydroxylation and a subsequent oxidation step. researchgate.netnih.gov

Carboxylation : After the formation of the iridoid skeleton, a carboxylation step occurs, although the specific enzyme responsible is not fully characterized. wikipedia.org

Glycosylation : This step involves the attachment of a glucose molecule to the iridoid aglycone, a reaction catalyzed by a glycosyltransferase. wikipedia.orgevitachem.com This glycosylation is a hallmark of iridoid glycosides and significantly impacts the compound's solubility and biological activity.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of the Harpagoside Skeleton

| Enzyme Name | Abbreviation | Function |

| Geraniol Diphosphate Synthase | GES | Converts Geranyl Pyrophosphate (GPP) to Geraniol. researchgate.netnih.gov |

| Geraniol 8-Hydroxylase | G8H | A cytochrome P450 enzyme that hydroxylates Geraniol to 8-hydroxygeraniol. wikipedia.orgnih.govbiorxiv.org |

| 8-Hydroxygeraniol Oxidoreductase | 8HGO | Oxidizes 8-hydroxygeraniol to the dialdehyde 8-oxogeranial. wikipedia.orgresearchgate.net |

| Iridoid Synthase | ISY | Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton. researchgate.netnih.gov |

Table 2: Key Intermediates in the Proposed Biosynthesis of Harpagoside

| Intermediate Compound | Precursor | Description |

| Isopentenyl Pyrophosphate | Acetyl-CoA (MVA pathway) or Pyruvate/Glyceraldehyde 3-phosphate (MEP pathway) | A five-carbon isoprenoid precursor. genome.jpwikipedia.org |

| Dimethylallyl Pyrophosphate | Isopentenyl Pyrophosphate | Isomer of IPP, the second five-carbon isoprenoid precursor. genome.jpwikipedia.org |

| Geranyl Pyrophosphate | IPP and DMAPP | A ten-carbon linear monoterpene precursor. wikipedia.orgresearchgate.net |

| Geraniol | Geranyl Pyrophosphate | The alcohol form of the monoterpene, substrate for hydroxylation. wikipedia.orgnih.gov |

| 8-hydroxygeraniol | Geraniol | The product of G8H action, the first committed intermediate. wikipedia.orgbiorxiv.org |

| 8-oxogeranial | 8-hydroxygeraniol | A dialdehyde that undergoes cyclization to form the iridoid ring. wikipedia.orgresearchgate.net |

| Iridodial | 8-oxogeranial | The core cyclopentan-[c]-pyran structure of iridoids. wikipedia.orgevitachem.com |

Esterification Processes Leading to this compound

The final and defining step in the biosynthesis of this compound is the esterification of its iridoid glucoside precursor, harpagide (B7782904). This reaction involves the attachment of a cinnamoyl group to a specific hydroxyl position on the harpagide molecule. The stereochemistry of this attached group is crucial, as it distinguishes this compound from its more common isomer, E-harpagoside.

The formation of this compound is catalyzed by a specific type of enzyme known as an acyltransferase. Acyltransferases facilitate the transfer of an acyl group from a donor molecule to an acceptor molecule. In this case, the enzyme utilizes an activated form of cinnamic acid, most commonly cinnamoyl-coenzyme A (cinnamoyl-CoA), as the acyl donor and the iridoid glucoside harpagide as the acceptor.

The key aspects of this esterification are detailed in the table below.

| Component | Role in Biosynthesis | Description |

| Harpagide | Acyl Acceptor (Substrate) | An iridoid glucoside that forms the core structure. It is synthesized via the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, leading to the iridoid skeleton. |

| Cinnamoyl-CoA | Acyl Donor (Substrate) | An activated form of cinnamic acid, derived from the phenylpropanoid pathway. It provides the cinnamoyl group that is transferred to harpagide. |

| BAHD Acyltransferase | Enzyme (Catalyst) | A member of a large family of plant-specific acyltransferases. This enzyme specifically catalyzes the formation of an ester bond between harpagide and cinnamoyl-CoA. |

| This compound | Product | The resulting molecule, characterized by the cis (or Z) configuration of the double bond in the attached cinnamoyl group. |

| E-Harpagoside | Isomeric Product | The trans (or E) isomer of harpagoside, which is often found in greater abundance in nature. The formation of the Z-isomer may occur via a specific enzyme or through photoisomerization of the E-isomer. |

While the general mechanism is understood, the precise enzyme from Harpagophytum procumbens responsible for producing the Z-isomer has not been fully characterized. Research indicates that other cis-acyl derivatives of iridoids exist in nature, suggesting the presence of specific enzymes capable of forming this configuration. nih.gov Alternatively, it is hypothesized that this compound may be formed through the non-enzymatic isomerization of the more stable E-harpagoside, a process that can be induced by factors such as ultraviolet light.

Genetic and Molecular Regulation of this compound Production in Plants

The production of this compound in plants like Harpagophytum procumbens is a tightly controlled process, governed by a network of genes and regulatory proteins. The regulation occurs at the transcriptional level, where the expression of genes encoding the necessary biosynthetic enzymes is switched on or off in response to developmental cues and environmental stimuli.

The biosynthesis of this compound is dependent on the coordinated expression of genes from multiple interconnected metabolic pathways:

Upstream Terpenoid Pathways (MVA and MEP): These pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all terpenoids, including iridoids. mdpi.com

Iridoid-Specific Pathway: Genes in this pathway encode for enzymes such as geraniol synthase (GS), geraniol 8-hydroxylase (G8H), iridoid synthase (IS), and various cytochrome P450 monooxygenases and reductases that collectively construct the harpagide backbone.

Phenylpropanoid Pathway: This pathway synthesizes cinnamic acid, which is then activated to cinnamoyl-CoA, the substrate for the final esterification step.

Acyltransferase Gene: The expression of the specific BAHD acyltransferase that attaches the cinnamoyl group to harpagide is a critical control point.

The expression of these biosynthetic genes is controlled by various families of transcription factors (TFs). These proteins bind to specific DNA sequences (cis-regulatory elements) in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. While the specific TFs controlling the harpagoside pathway in Harpagophytum have not been definitively identified, research in other medicinal plants provides a clear model of the likely regulatory families involved. nih.govmdpi.com

The table below summarizes the key transcription factor families implicated in the regulation of terpenoid and phenylpropanoid biosynthesis in plants.

| Transcription Factor Family | General Role in Secondary Metabolism | Potential Regulatory Function in this compound Biosynthesis |

| MYC (bHLH family) | Often act as master regulators, frequently responding to jasmonate signaling to activate terpenoid and alkaloid pathways. | May activate the expression of key enzymes in the iridoid pathway, such as geraniol synthase or iridoid synthase, in response to stress or developmental signals. |

| MYB | A large family involved in regulating various branches of the phenylpropanoid pathway, as well as terpenoid biosynthesis. | Could regulate the genes responsible for producing cinnamoyl-CoA and potentially the final BAHD acyltransferase. |

| WRKY | Typically involved in plant defense responses, including the activation of genes for producing protective secondary metabolites. | May upregulate the entire this compound pathway as part of a broader defense response against herbivores or pathogens. |

| AP2/ERF | Ethylene-responsive factors that play a role in coordinating metabolic responses to hormonal signals and environmental stress. | Could integrate signals from ethylene (B1197577) and jasmonate pathways to modulate the output of this compound production. |

Integrative transcriptome and metabolome analyses in various iridoid-producing plants have successfully identified candidate genes and TFs involved in these complex pathways. mdpi.comfrontiersin.orgmdpi.com Applying similar approaches to Harpagophytum procumbens will be essential to fully elucidate the specific genetic and molecular machinery that governs the production of this compound.

Analytical Methodologies for Z Harpagoside

Chromatographic Techniques for Z-Harpagoside Quantification and Isolation

Chromatographic methods are the cornerstone for analyzing this compound, offering high resolution, sensitivity, and specificity for its determination in various matrices.

High-Performance Liquid Chromatography (HPLC)-based Methods

HPLC techniques are widely employed for the quantification and isolation of this compound due to their robustness and versatility.

HPLC-UV: This method is frequently utilized for the quantitative analysis of this compound in plant extracts, phytomedicines, and pharmaceutical formulations. Reversed-phase C18 columns are commonly used, with mobile phases typically consisting of methanol (B129727) or acetonitrile (B52724) mixed with water, often acidified with formic or phosphoric acid for improved peak shape and separation. Detection is usually performed using UV-Vis detectors, with wavelengths such as 278 nm, 280 nm, or 272 nm being standard for this compound detection phcog.comnih.govacademicjournals.orgresearchgate.netjddtonline.inforedalyc.orgresearchgate.netnih.govphcog.comacgpubs.org. Quantification can be achieved using external or internal standards, with methods demonstrating good linearity, precision, accuracy, and recovery phcog.comnih.govjddtonline.inforedalyc.orgnih.govmdpi.comnih.govresearchgate.netchromatographyonline.com. Fast HPLC methods have also been developed to enhance efficiency for routine quality control chromicent.de. HPLC is also instrumental in distinguishing between related Harpagophytum species based on their this compound content chromicent.demiloa.eu.

HPLC-RF: While less frequently detailed for this compound specifically in the provided literature, fluorescence detection (RF) is mentioned as a potential HPLC detection method academicjournals.orgresearchgate.net. This technique can offer higher sensitivity and selectivity for fluorescent compounds compared to UV detection, if this compound or its derivatives exhibit suitable fluorescence properties.

HPLC-ECD: Electrochemical detection (ECD) is another sensitive detection method noted in the context of this compound analysis academicjournals.orgresearchgate.netrsc.org. One study demonstrated the successful use of HPLC-ECD to detect serotonin (B10506) release triggered by this compound, showcasing the method's sensitivity and reliability for analyzing this compound's biological interactions. The method reported for serotonin detection, applicable in principle to this compound, achieved good linearity (R² > 0.9986), precision (RSD < 3.48%), accuracy (RE < ±3.21%), and recovery (100.98%–101.56%) rsc.org.

Table 1: Summary of HPLC Methods for this compound Analysis

| Technique | Column Type | Mobile Phase Composition (Example) | Detection Wavelength (nm) | Key Applications | Reference(s) |

| HPLC-UV | C18 | Methanol/Water (50:50, v/v) or Acetonitrile/Water (with acid) | 278, 280, 272 | Quantification in extracts, phytomedicines, tablets, creams; Species differentiation | phcog.comnih.govacademicjournals.orgresearchgate.netjddtonline.inforedalyc.orgresearchgate.netnih.govphcog.comacgpubs.org |

| HPLC-RF | N/A | N/A | N/A | Potential for sensitive detection (details for this compound limited) | academicjournals.orgresearchgate.net |

| HPLC-ECD | RP-18e | N/A (for serotonin detection, potentially applicable) | N/A | Sensitive detection, analysis of biological interactions | academicjournals.orgresearchgate.netrsc.org |

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC offers a rapid, cost-effective, and efficient alternative for the qualitative and quantitative analysis of this compound, particularly for quality control purposes researchgate.netmiloa.eunih.gov. It allows for simultaneous analysis of multiple samples on a single plate, making it faster than sequential HPLC methods researchgate.net.

Methodology: HPTLC typically utilizes silica (B1680970) gel plates as the stationary phase. Mobile phases often involve mixtures of solvents such as chloroform, ethyl acetate (B1210297), methanol, and water nih.gov. Detection can be achieved through UV visualization, densitometry, or post-chromatographic derivatization with spray reagents like vanillin-sulfuric acid, followed by UV scanning researchgate.netnih.gov. HPTLC has been shown to accurately determine this compound content in commercial products, with high concordance to UHPLC-MS analysis researchgate.net.

Table 2: Summary of HPTLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase Example | Detection Method | Key Applications | Reference(s) |

| Silica gel | Chloroform-Ethyl Acetate-Methanol-Water | UV visualization, Densitometry, Spray reagent + UV scan | Qualitative identification, Quantitative analysis, Quality control | researchgate.netnih.gov |

| Silica gel | N/A (used for comparison with HPLC) | Coloration at 509 nm | Quantification in CO2-extracts, Comparison with HPLC | researchgate.net |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides superior resolution, speed, and sensitivity, making it invaluable for complex sample matrices and trace-level quantification. It is widely used for profiling and identifying this compound and related compounds researchgate.netresearchgate.netcsir.co.zanih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov.

Methodology: UPLC systems coupled with tandem mass spectrometry (MS/MS) are employed, often utilizing C18 reversed-phase columns. Mobile phases typically comprise acetonitrile or methanol with formic acid or ammonium (B1175870) formate. Negative electrospray ionization (ESI) is frequently used, with detection in Multiple Reaction Monitoring (MRM) mode for enhanced specificity and sensitivity nih.govfrontiersin.orgfrontiersin.orgnih.gov. Specific precursor-to-product ion transitions for this compound (e.g., 493.3 → 345.2 m/z) are monitored frontiersin.orgfrontiersin.orgnih.gov. This technique has demonstrated low limits of detection and quantification, with LLOQs as low as 10 ng/mL for this compound in biological samples frontiersin.orgfrontiersin.orgnih.gov. UPLC-MS/MS is also crucial for identifying other compounds in extracts and for pharmacokinetic studies researchgate.netcsir.co.zanih.govfrontiersin.orgfrontiersin.orgnih.gov.

Table 3: Summary of UPLC-MS/MS Methods for this compound Analysis

| Column Type | Mobile Phase Example | Ionization Mode | Detection Mode | Key Applications | LOD/LOQ Example (this compound) | Reference(s) |

| ACQUITY UPLC® BEH C18 (100 mm × 2.1 mm, 1.7 μm) | Acetonitrile/Water (0.1% Formic Acid) | Negative ESI | MRM | Profiling, Quantification in plasma, Pharmacokinetic studies | LLOQ: 10 ng/mL | nih.govfrontiersin.orgfrontiersin.orgnih.gov |

| ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm) | Acetonitrile/Water (0.1% Formic Acid) | Negative ESI | MRM | Quantification in plasma, Pharmacokinetic studies | LLOQ: 7 ng/mL | researchgate.net |

| N/A | Methanol: Acetonitrile (1:1, v/v) | N/A | MS | Profiling, Identification of compounds | LOD: 0.165 µg/mL, LOQ: 0.499 µg/mL | researchgate.netcsir.co.za |

| C18 (5 µm) | Acetonitrile/0.2% Acetic Acid (gradient) | N/A | UV (278 nm) | Determination of metabolites in culture media | LOQ: 0.02 µg/mL | chromatographyonline.com |

Electrophoretic Techniques for this compound Analysis

Electrophoretic techniques, particularly capillary electrophoresis (CE) and its variations, offer alternative separation mechanisms based on charge and size, complementing chromatographic approaches.

Micellar Electrokinetic Capillary Chromatography (MEKC)

MEKC is a mode of capillary electrophoresis that utilizes surfactant micelles as a pseudo-stationary phase, enabling the separation of neutral, charged, and even water-insoluble compounds academicjournals.orgresearchgate.netnih.goveurjchem.comtue.nl.

Methodology: In MEKC, surfactants like sodium dodecyl sulfate (B86663) (SDS) are added to the buffer above their critical micelle concentration (CMC) to form micelles. These micelles interact with analytes, facilitating their separation. MEKC is considered an alternative to HPLC for various analyses academicjournals.orgresearchgate.netnih.gov. While specific published methods detailing MEKC for this compound are not extensively detailed in the provided snippets, the technique is recognized for its applicability to compounds like this compound due to its ability to handle neutral molecules and its versatility academicjournals.orgresearchgate.net.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field within a capillary.

Methodology: CE techniques, including CE coupled with mass spectrometry (CE-MS), have been applied to the analysis of iridoid glycosides like harpagide (B7782904) and harpagoside (B1684579) in plant extracts academicjournals.orgpku.edu.cn. These methods leverage the electrophoretic mobility of the analytes. While direct applications of CE specifically for this compound are not detailed, the general applicability of CE for analyzing similar compounds suggests its potential utility.

Table 4: Electrophoretic Techniques for this compound Analysis

| Technique | Principle | Key Components/Conditions | Potential Applications for this compound | Reference(s) |

| Micellar Electrokinetic Capillary Chromatography (MEKC) | Separation of charged and neutral molecules using surfactant micelles as pseudo-stationary phase. | Surfactants (e.g., SDS), Buffer systems, Electric field. | Separation of neutral or polar compounds | academicjournals.orgresearchgate.netnih.goveurjchem.comtue.nl |

| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field due to charge and size. | Buffer systems, Capillary (e.g., fused silica), Electric field. | Separation of charged compounds or derivatized neutrals | academicjournals.orgresearchgate.netpku.edu.cn |

Spectroscopic and Other Detection Methods in this compound Research

A range of analytical techniques have been developed and applied to study this compound, leveraging both spectroscopic and electrochemical principles.

Chemiluminescence Detection

Chemiluminescence (CL) detection offers a sensitive approach for analyzing compounds that can participate in light-emitting reactions. Research has reported the use of chemiluminescence detection for this compound, often in conjunction with biological assays to investigate its effects. For instance, CL assays utilizing luminol (B1675438) have been employed to detect reactive oxygen species (ROS) generation in biological systems influenced by this compound, thereby indirectly assessing its biological activity gmpc-akademie.defrontiersin.org. Furthermore, chemiluminescence detection has been cited as a method for the direct analysis of this compound researchgate.netacademicjournals.org.

Differential-Pulse Polarography

Differential-Pulse Polarography (DPP) is an electrochemical technique that provides high sensitivity and selectivity for the analysis of electroactive compounds unacademy.compalmsens.com. This method involves applying a potential scan with superimposed pulses, and the resulting current difference is plotted against the applied potential, generating peak-shaped voltammograms. The height of these peaks is generally proportional to the concentration of the analyte unacademy.compalmsens.com. DPP has been identified as a reported analytical method for the determination of this compound researchgate.netacademicjournals.org.

Application of Chemometrics for this compound Profiling

Chemometrics, the application of statistical and mathematical methods to chemical data, plays a vital role in analyzing complex mixtures and identifying patterns. For this compound research, chemometric techniques, often coupled with chromatographic and spectroscopic data (e.g., UHPLC-MS), are utilized for profiling and distinguishing between plant species based on their chemical composition researchgate.netresearchgate.net. Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are examples of chemometric tools used in conjunction with techniques like Near-Infrared (NIR) spectroscopy for rapid profiling of plant metabolites, including predicting compound content and differentiating sample origins acs.org. Chemometrics also aids in selecting chemical markers for quality control by identifying compounds with significant bioactivity and stability frontiersin.org.

Method Validation Parameters for this compound Quantification in Research

The rigorous validation of analytical methods is paramount to ensure the reliability of quantitative data. Key validation parameters for this compound quantification include linearity, precision, and accuracy.

Linearity and Calibration Curve Establishment

The linearity of an analytical method describes the direct proportionality between the analyte concentration and the instrument's response. Studies employing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) have consistently demonstrated excellent linearity for this compound. Calibration curves, generated by plotting peak area against known concentrations of this compound standards, typically exhibit correlation coefficients (R²) greater than 0.9900, often exceeding 0.998. The reported linear ranges vary depending on the specific method and units used, spanning from nanograms per milliliter (ng/mL) to micrograms per milliliter (µg/mL) mdpi.comjddtonline.inforesearchgate.netchromatographyonline.comunesp.brredalyc.orgacgpubs.orgfrontiersin.orgresearchgate.netnih.gov.

Table 1: Linearity of Analytical Methods for this compound Quantification

| Method | Concentration Range | Correlation Coefficient (R²) | Reference(s) |

| UPLC-MS/MS | 0.029–580.335 ng/mL | 0.993 | mdpi.com |

| RP-HPLC-PDA | 0.2–4.0 µg/mL | > 0.998 | jddtonline.inforesearchgate.net |

| HPLC | 0.01–2.5 µg/mL | 0.9999 | chromatographyonline.com |

| HPLC | 100.0–800.0 µg mL⁻¹ | > 0.9900 | unesp.brredalyc.org |

| HPLC-UV | 0.1–30 ng/mL | 0.9998 | acgpubs.org |

| UPLC-MS/MS | 10–1,000 ng/mL | > 0.99 | frontiersin.orgnih.gov |

| HPLC | 7–250 ng/mL | Not specified | researchgate.net |

Precision and Accuracy Assessment (Intra-day and Inter-day)

Precision and accuracy are critical parameters for method validation, ensuring reproducibility and reliability of results.

Precision: This refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the Relative Standard Deviation (%RSD). Studies have consistently reported low %RSD values for this compound analysis, with intra-day (within the same day) and inter-day (across different days) variations generally falling below 10%, and often below 5% mdpi.comresearchgate.netacgpubs.orgfrontiersin.orgresearchgate.netnih.govnih.govmdpi.com. For example, intra-day precision for peak areas and retention times has been reported as less than 2% jddtonline.inforesearchgate.net, while inter-day RSD values for retention times and peak areas were as low as 0.28% and 0.95%, respectively mdpi.com.

Accuracy: This assesses how close the measured value is to the true value. It is often evaluated through recovery studies (spiking a known amount of analyte into a sample matrix) or by comparing results to a reference method. This compound recovery percentages are frequently reported to be above 86%, with some studies indicating recoveries between 98.52% and 100.4% researchgate.netresearchgate.net. The accuracy, often expressed as percent relative error (%RE), generally falls within acceptable limits, such as ±10.7% or within ±15% deviation from the true value mdpi.comfrontiersin.orgnih.gov. Limits of Detection (LOD) and Quantification (LOQ) have also been established, with LOQ values reported as low as 0.052 µg/mL researchgate.net or 0.061 µg/mL mdpi.com, indicating high sensitivity.

Table 2: Precision and Accuracy Data for this compound Quantification

| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery / %RE) | Reference(s) |

| UPLC-MS/MS | ≤ 8.1% | ≤ 8.1% | Recovery: 80.6–113.6% | mdpi.com |

| RP-HPLC-PDA | < 2% (System) | Not specified | Recovery: 98.52–100.4% | jddtonline.inforesearchgate.net |

| HPLC | < 10% | < 10% | Not specified | nih.gov |

| HPLC | 0.25–0.59% (RT) | 0.28–0.95% (RT) | LOQ: 0.210 µg/mL | mdpi.com |

| 0.87–0.90% (Area) | 0.95% (Area) | |||

| HPLC-UV | < 3.42% | Not specified | Not specified | acgpubs.org |

| UPLC-MS/MS | 2.6–9.9% | 2.7–11.5% | RE: -9.6–10.7% | frontiersin.orgnih.gov |

| HPLC | < 9.5% | < 9.5% | Recovery: > 86% | researchgate.net |

Compound List:

this compound

Optimization of Extraction and Purification Techniques for this compound from Plant Materials

Efficient extraction is paramount for isolating this compound from plant sources. Optimization aims to maximize yield, purity, and minimize extraction time and solvent consumption, while preserving the integrity of the compound.

Conventional Solvent Extraction Approaches

Conventional solvent extraction methods, such as maceration, percolation, and Soxhlet extraction, have been historically employed for isolating compounds like this compound from medicinal plants. These methods typically involve soaking the plant material in a solvent for an extended period, often with agitation or heating.

Commonly used solvents for iridoid glycosides include ethanol (B145695), methanol, and hydro-alcoholic mixtures, with concentrations such as 60% ethanol being frequently utilized mdpi-res.com. While these methods are relatively simple to perform, they often suffer from drawbacks, including long extraction times, high solvent consumption, and potential thermal degradation of heat-sensitive compounds. Furthermore, their efficiency in extracting target compounds can be lower compared to more advanced techniques.

Advanced Extraction Methods (e.g., Microwave-Assisted Extraction)

Advanced extraction techniques offer significant advantages over conventional methods by employing external energy sources to enhance extraction efficiency and reduce processing time and solvent usage. These methods are often considered "green" alternatives.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to directly heat the solvent and plant material. This rapid and efficient heating mechanism leads to increased solvent penetration into the plant matrix, disruption of cell walls, and accelerated diffusion of target compounds like this compound. Optimization parameters for MAE include microwave power, extraction time, solvent-to-solid ratio, and solvent type. MAE has been shown to significantly reduce extraction times and solvent volumes compared to conventional methods mdpi-res.com.

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles within the solvent. The collapse of these bubbles generates localized high-pressure and temperature gradients, as well as micro-jets, which effectively disrupt plant cells and enhance the mass transfer of this compound. Similar to MAE, UAE offers reduced extraction times and solvent consumption, leading to more efficient and environmentally friendly extraction processes. Optimization in UAE involves parameters such as ultrasonic power, frequency, extraction time, temperature, and solvent choice mdpi-res.com.

These advanced techniques allow for more controlled and efficient extraction of this compound, often resulting in higher yields and purer extracts compared to traditional methods.

Compound List:

this compound

Harpagide

Verbascoside

Carnosic acid

Carnosol

Preclinical Pharmacological Investigations of Z Harpagoside

Anti-inflammatory Efficacy Studies in Cellular and In Vitro Models

Research has explored Z-Harpagoside's capacity to mitigate inflammation by targeting various molecular players involved in the inflammatory cascade. These studies primarily utilize cell lines and isolated biological systems to assess its direct effects.

Modulation of Cyclooxygenases (COX-1 and COX-2) Activity

Cyclooxygenases (COX), particularly COX-1 and COX-2, are critical enzymes in the synthesis of prostaglandins (B1171923), potent mediators of inflammation and pain. Studies have indicated that this compound influences these enzymes. Specifically, this compound has demonstrated an inhibitory effect on COX-2, while its impact on COX-1 appears to be less pronounced or absent in some contexts ugent.beresearchgate.netmiloa.euresearchgate.net. One study reported that this compound inhibited both COX-1 and COX-2 activity, with reported inhibitions of 37.2% and 29.5%, respectively researchgate.netmiloa.eu. Furthermore, this compound has been shown to inhibit lipopolysaccharide (LPS)-induced COX-2 expression medchemexpress.commiloa.eunih.govncats.ioresearchgate.net. Intriguingly, research suggests that hydrolyzed forms of this compound may exhibit more significant COX-2 inhibitory activity compared to the unhydrolyzed compound, hinting at a potential prodrug mechanism or a requirement for enzymatic conversion for maximal efficacy researchgate.net.

Table 1: this compound Inhibition of Cyclooxygenase Activity

| Enzyme | Reported Inhibition (%) | Reference |

| COX-1 | 37.2 | researchgate.netmiloa.eu |

| COX-2 | 29.5 | researchgate.netmiloa.eu |

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production

Inducible Nitric Oxide Synthase (iNOS) is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. Excessive NO production contributes to inflammatory processes and tissue damage. Preclinical studies have shown that this compound effectively inhibits iNOS expression and subsequent NO production ugent.beresearchgate.netresearchgate.netmiloa.eunih.govncats.ioresearchgate.net. This inhibition is often linked to the suppression of the Nuclear Factor κB (NF-κB) signaling pathway, a crucial transcription factor that regulates the expression of iNOS miloa.eunih.govncats.ioresearchgate.net. In cellular assays, this compound demonstrated an IC50 value of 39.8 μM for inhibiting NO release in LPS-stimulated cells miloa.euncats.io.

Table 2: this compound Inhibition of Nitric Oxide Production

| Target | IC50 Value | Reference |

| Nitric Oxide (NO) Production (LPS-stimulated) | 39.8 μM | miloa.euncats.io |

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) play central roles in orchestrating inflammatory responses, including the recruitment of immune cells and the activation of other inflammatory mediators. Research indicates that this compound can modulate the expression and production of these critical cytokines ugent.beresearchgate.netmiloa.euresearchgate.netresearchgate.netmskcc.orgmdpi.comresearchgate.net. Studies have reported that this compound inhibits the production of IL-1β, IL-6, and TNF-α in macrophage cell lines researchgate.netmiloa.euresearchgate.netresearchgate.netmskcc.org. Specifically, this compound has been shown to suppress IL-6 expression in human osteoarthritis chondrocytes, an effect mediated by the inhibition of the c-FOS/AP-1 transcription factor pathway miloa.eumdpi.comresearchgate.net.

Modulation of Cysteinyl-Leukotriene and Thromboxane Pathways

Leukotrienes and thromboxanes are key classes of eicosanoids involved in inflammatory and immune responses. Research has investigated this compound's impact on these pathways. Studies using Harpagophytum extracts have demonstrated an inhibitory effect on cysteinyl-leukotriene (Cys-LT) synthesis in vitro nih.gov. While pure this compound showed an inhibitory effect on Cys-LT levels, a specific Harpagophytum extract (WS1531) exhibited a stronger inhibitory effect compared to pure this compound or other fractions nih.gov. Furthermore, fractions lacking this compound did not show a pronounced inhibitory effect on Cys-LT nih.gov. These findings suggest a significant contribution of this compound to the inhibition of leukotriene biosynthesis, with a close correlation observed between serum this compound levels and the extent of this inhibition nih.gov.

Suppression of Reactive Oxygen Species (ROS) Production and Respiratory Burst

Reactive Oxygen Species (ROS) are byproducts of cellular metabolism and play roles in cell signaling, but excessive production can lead to oxidative stress and inflammation. Preclinical studies have examined this compound's effect on ROS generation. This compound, along with verbascoside, demonstrated significant effects in suppressing ROS production by human neutrophils stimulated with phorbol (B1677699) myristate acetate (B1210297) (PMA) nih.govresearchgate.net. In these assays, this compound showed statistically significant effects against ROS production compared to a control nih.gov. This compound has also been implicated in the antioxidant properties of Harpagophytum procumbens extracts, partly through its inhibition of nitric oxide production researchgate.netresearchgate.net.

Table 3: this compound Effects on ROS Production

| Stimulus | Cell Type | Observed Effect on ROS Production | Statistical Significance (vs. PBS control) | Reference |

| PMA | Human Neutrophils | Suppression | p = 0.043 | nih.gov |

Compound List:

this compound (Harpagoside)

Cyclooxygenase-1 (COX-1)

Cyclooxygenase-2 (COX-2)

Inducible Nitric Oxide Synthase (iNOS)

Nitric Oxide (NO)

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Tumor Necrosis Factor-α (TNF-α)

Phospholipase A2 (PLA2)

Arachidonic Acid (AA)

Eicosanoids

Leukotrienes

Cysteinyl-Leukotriene (Cys-LT)

Thromboxane B2 (TXB2)

Reactive Oxygen Species (ROS)

Nuclear Factor κB (NF-κB)

IκB-α

c-FOS

AP-1 (transcription factor)

Prostaglandins (PGs)

Lipoxins (LX)

Thromboxanes

Verbascoside

H-harpagide

Cinnamic acid

Neuroprotective Efficacy Studies in Cellular and Animal Models of Neurological Disorders

Preservation of Mitochondrial Functions (e.g., Complex I activity)

Mitochondrial dysfunction is a central pathological feature in several neurodegenerative diseases and other conditions. Studies investigating the effects of this compound on mitochondrial health have demonstrated its protective capabilities. In a rotenone-induced cell model of Parkinson's disease using Neuro-2A (N2A) cells, rotenone (B1679576) significantly impaired mitochondrial complex I activity. Rotenone treatment (2.5 µmol/l) reduced complex I enzyme activity by 31.37%, decreasing it from 29.04±0.92 U/mg in control cells to 19.93±2.31 U/mg. Pretreatment with this compound at a concentration of 1 µmol/l significantly reversed this inhibitory effect, restoring complex I activity to 29.03±0.38 U/mg (P<0.05). Lower concentrations of this compound (0.1 µmol/l) did not yield a significant effect on rotenone-induced complex I inhibition nih.govresearchgate.net. These findings suggest that this compound can preserve mitochondrial respiratory chain function, specifically by supporting Complex I activity, which is crucial for cellular energy production and preventing the accumulation of reactive oxygen species (ROS) explorationpub.comfrontiersin.org.

Table 1: Effect of this compound on Mitochondrial Complex I Activity in Rotenone-Treated N2A Cells

| Treatment | Complex I Activity (U/mg) | % Change from Control |

| Control | 29.04 ± 0.92 | 0.00% |

| Rotenone (2.5 µmol/l) | 19.93 ± 2.31 | -31.37% |

| Rotenone + this compound (0.1 µmol/l) | 20.55 ± 1.89 | -29.23% |

| Rotenone + this compound (1 µmol/l) | 29.03 ± 0.38 | -0.03% |

Inhibition of Apoptotic Pathways (e.g., Caspase-3 activation)

Apoptosis, or programmed cell death, is a critical process that can be dysregulated in various pathological conditions. This compound has demonstrated an ability to inhibit apoptotic pathways. In the context of rotenone-induced cellular injury in N2A cells, this compound at a concentration of 10 µmol/l was found to significantly inhibit the activation of caspase-3, a key executioner enzyme in the apoptotic cascade nih.govsemanticscholar.org. This inhibition suggests that this compound can mitigate cell death by interfering with the molecular machinery that drives apoptosis mdpi.comclinicsinoncology.com. Furthermore, in models of doxorubicin-induced cardiotoxicity, this compound has been shown to repress apoptosis in cardiac cells mdpi.comresearchgate.netnih.govnih.gov.

Modulation of Neuroinflammation and Oxidative Stress in Neural Tissues

This compound exhibits significant potential in modulating neuroinflammation and oxidative stress within neural tissues. Research indicates that this compound possesses antioxidant properties, capable of reducing oxidative stress and gliosis induced by neurotoxic agents nih.gov. It has been shown to decrease lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase nih.gov. Additionally, this compound has been implicated in suppressing lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators like iNOS and COX-2 by inhibiting the NF-κB activation pathway mums.ac.ir. In models of cerebral ischemia, this compound has also demonstrated neuroprotective effects, preserving neuronal density in affected brain regions mums.ac.ir. These actions collectively suggest a role for this compound in combating oxidative damage and inflammatory responses that contribute to neurodegeneration.

Cardioprotective Efficacy Studies in Preclinical Models

The cardiotoxic effects of certain chemotherapeutic agents, such as doxorubicin (B1662922) (DOX), limit their clinical application. Preclinical studies have explored this compound's potential to mitigate such damage.

Mitigation of Doxorubicin-Induced Cardiotoxicity in Animal Models

In vivo studies utilizing animal models of doxorubicin-induced cardiotoxicity (DICT) have shown that this compound (HAR) significantly improves cardiac function and reduces myocardial structural lesions mdpi.comresearchgate.netnih.govnih.gov. These improvements are accompanied by diminished mitochondrial oxidative damage and the restoration of mitophagy flux. Comparative studies have indicated that this compound's efficacy in mitigating DOX-induced cardiotoxicity can be superior to established cardioprotectants like dexrazoxane (B1684449) researchgate.netnih.govnih.gov. The compound's protective effects were observed in both zebrafish and rodent models, highlighting its potential as a therapeutic agent against chemotherapy-induced cardiac damage researchgate.netnih.govnih.gov.

Regulation of Mitophagy Pathways (e.g., p53-Parkin axis)

A key mechanism underlying this compound's cardioprotective effects against doxorubicin-induced cardiotoxicity involves the regulation of mitophagy, a selective degradation pathway for damaged mitochondria. Research has identified that DOX treatment disrupts mitophagy by interfering with the p53-Parkin axis, leading to the accumulation of dysfunctional mitochondria, oxidative stress, and apoptosis mdpi.comresearchgate.netnih.govnih.gov. This compound has been shown to counteract this process by promoting the translocation of Parkin to the mitochondria and inhibiting the binding between p53 and Parkin. This action effectively restores Parkin-mediated mitophagy, thereby enhancing mitochondrial quality control and protecting cardiac cells from DOX-induced damage mdpi.comresearchgate.netnih.govnih.gov. This cascade involves the interplay between mitophagy deficiency, mitochondrial dyshomeostasis, and apoptosis, with this compound acting to re-establish mitochondrial homeostasis researchgate.netnih.govnih.gov.

Effects on Bone Metabolism and Osteoclastogenesis in Preclinical Models

This compound has demonstrated significant effects on bone metabolism, particularly in the context of osteoclastogenesis and inflammation-mediated bone loss.

In vitro studies have shown that this compound inhibits receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis in a dose-dependent manner nih.govacs.orgacs.org. It effectively suppresses the formation of osteoclasts and impairs their bone resorption activity, as evidenced by the disruption of filamentous actin (F-actin) ring formation and reduced bone matrix breakdown nih.govacs.org. These effects are mediated through the inhibition of key signaling pathways, including the Syk-Btk-PLCγ2-Ca²⁺ axis, leading to the down-regulation of transcription factors critical for osteoclast differentiation, such as c-Fos and nuclear factor of activated T cells cytoplasmic 1 (NFATc1) nih.govacs.org.

Furthermore, this compound has been found to prevent inflammation-induced bone loss in preclinical models. In a lipopolysaccharide (LPS)-induced inflammatory osteoporosis model, this compound effectively blocked bone loss nih.govacs.org. Similarly, in a collagen-induced arthritis (CIA) mouse model, which mimics rheumatoid arthritis, this compound ameliorated local bone erosion and systemic osteoporosis. It achieved this by decreasing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), downregulating RANKL expression, and upregulating osteoprotegerin (OPG), thereby suppressing osteoclast differentiation and systemic bone loss researchgate.net.

Conversely, this compound has also shown positive effects on bone formation. In osteoblastic MC3T3-E1 cells, it stimulated osteoblast proliferation, alkaline phosphatase activity, and mineralization, suggesting an enhancement of bone formation processes acs.org. This was associated with the upregulation of bone formation biomarkers through the regulation of the BMP2 and Wnt signaling pathways acs.org. In an ovariectomized (OVX) mouse model, this compound administration restored trabecular bone structure and increased femur bone mineral density, indicating its potential in managing bone loss associated with hormonal changes acs.org. However, it is noted that this compound did not prevent bone erosion in ovariectomy-induced osteoporosis models, suggesting its efficacy might be more pronounced in inflammation-related bone disorders than in hormonally driven osteoporosis nih.govacs.org.

Mechanistic Studies of Z Harpagoside Action

Elucidation of Cellular Signaling Pathways Modulated by Z-Harpagoside

This compound has been shown to interact with and modulate multiple intracellular signaling cascades. These interactions are central to its observed biological activities.

This compound has been demonstrated to suppress the activation of the NF-κB pathway. This is a crucial mechanism underlying its anti-inflammatory effects. ncats.io Studies have shown that this compound inhibits the degradation of the inhibitory subunit IκB-α and blocks the translocation of NF-κB into the nucleus in HepG2 cells. ncats.ioresearchgate.netnih.gov This inhibition of NF-κB activation leads to the downstream suppression of inflammatory mediators. researchgate.net

In lipopolysaccharide (LPS)-stimulated HepG2 cells, this compound was found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are regulated by NF-κB. ncats.ioresearchgate.netnih.gov Furthermore, in RAW 264.7 macrophage cells, this compound dose-dependently inhibited LPS-stimulated NF-κB promoter activity, indicating its interference with gene transcription activation. researchgate.netnih.gov Research has also indicated that this compound can alleviate neuronal damage from neuroinflammation by inhibiting the Toll-like receptor 4/molecule myeloid differentiation factor 88/NF-κB pathway. nih.gov

This compound has been found to modulate the Activator Protein 1 (AP-1) signaling pathway, primarily by targeting the c-FOS component. In primary human osteoarthritis (OA) chondrocytes stimulated with interleukin-1β (IL-1β), this compound significantly inhibited the expression, phosphorylation, and DNA binding activity of c-FOS. miloa.euresearchgate.net This effect was specific to c-FOS, as the activation of c-Jun was not affected. miloa.eu The suppression of c-FOS activity by this compound leads to a reduction in the expression of pro-inflammatory cytokines like IL-6 and matrix-degrading enzymes such as matrix metalloproteinase-13 (MMP-13). miloa.euresearchgate.net

The AP-1 complex, often a dimer of proteins from the Fos and Jun families, is a critical transcription factor in regulating genes related to inflammation and cell proliferation. acs.org By specifically targeting c-FOS, this compound can disrupt the transcriptional activity of AP-1, contributing to its anti-inflammatory properties in the context of osteoarthritis. miloa.eunih.govmdpi.com

This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. mdpi.comfrontiersin.org The MAPK family primarily includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.comfrontiersin.org

In studies on RANKL-induced osteoclastogenesis, this compound treatment led to a decrease in the phosphorylation of ERK and JNK. acs.orgnih.gov This inhibition of ERK and JNK activation is a key part of the mechanism by which this compound prevents bone loss associated with inflammation. acs.org The p38 MAPK pathway is also a significant player in inflammatory responses, often leading to the production of pro-inflammatory cytokines. semanticscholar.orgnih.gov While direct and extensive studies on this compound's effect on p38 are still emerging, its known anti-inflammatory actions suggest a potential interaction with this pathway as well. semanticscholar.orgunimib.it

This compound has been identified as an inhibitor of the Syk-Btk-PLCγ2-Ca2+ signaling pathway, particularly in the context of osteoclast differentiation. acs.orgnih.gov This pathway is critical for the development of osteoclasts, the cells responsible for bone resorption. nih.gov

In bone marrow macrophages, this compound was found to inhibit the RANKL-induced activation of spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and phospholipase Cγ2 (PLCγ2). acs.orgnih.gov This inhibition, in turn, reduces intracellular calcium oscillations, a necessary signal for osteoclast formation. nih.govmdpi.com By disrupting this early signaling cascade, this compound effectively suppresses the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. acs.orgmdpi.com This mechanism contributes to its protective effects against inflammation-mediated bone loss. acs.orgjst.go.jp

This compound has been shown to interact with the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation factor 88 (MyD88) signaling pathway. nih.gov This pathway is a key component of the innate immune system and is activated by pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to inflammatory responses. plos.orgscispace.com

Research indicates that this compound can reduce neuronal damage caused by neuroinflammation by suppressing the TLR4/MyD88/NF-κB pathway. nih.gov TLR4 activation typically leads to the recruitment of the adaptor protein MyD88, which then initiates a signaling cascade culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. scispace.comfrontiersin.orgtandfonline.com By inhibiting this pathway, this compound can mitigate inflammatory processes.

Identification of Molecular Targets of this compound

Research has identified several key molecular targets of this compound, which are central to its observed biological effects. These targets are often enzymes and transcription factors involved in inflammatory and cellular signaling pathways.

One of the primary targets of this compound is the NF-κB transcription factor. ncats.ioresearchgate.net By preventing its translocation to the nucleus, this compound effectively inhibits the transcription of numerous pro-inflammatory genes. ncats.ionih.gov

Another significant molecular target is the c-FOS protein, a component of the AP-1 transcription factor. miloa.eumdpi.com this compound specifically suppresses the induction and phosphorylation of c-FOS, thereby modulating AP-1 activity. miloa.euresearchgate.net

Within the MAPK pathway, ERK and JNK have been identified as targets. acs.orgnih.gov this compound reduces the phosphorylation and thus the activation of these kinases. acs.org

Key components of the osteoclast differentiation pathway, including Syk , Btk , and PLCγ2 , are also molecular targets of this compound. acs.orgnih.gov Inhibition of these kinases disrupts the downstream calcium signaling required for osteoclastogenesis. nih.govmdpi.com

Furthermore, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) , two important enzymes in the inflammatory process. ncats.ioresearchgate.net It also affects the expression of matrix-degrading enzymes like matrix metalloproteinase-13 (MMP-13) . miloa.euresearchgate.net In a different context, this compound has been found to interact with p53 , promoting Parkin translocation to mitochondria and restoring mitophagy. nih.govfrontiersin.org

Table of Research Findings on this compound's Molecular Interactions

Enzyme Inhibition Profiles (e.g., Cyclooxygenases, Nitric Oxide Synthase, Mitochondrial Complex I)

This compound has been shown to modulate enzymes involved in inflammation. Much of the research has been on harpagoside (B1684579), a stereoisomer of this compound, but provides insights into the potential actions of this compound.

Cyclooxygenases (COX): Harpagoside has demonstrated inhibitory effects on both COX-1 and COX-2. medchemexpress.com A study on isolated fractions of Harpagophytum procumbens found that the fraction with the highest concentration of harpagoside inhibited both COX-1 and COX-2 activity. miloa.eu Molecular docking studies have also suggested that harpagoside can interact with and inhibit the COX-2 enzyme. researchgate.net Specifically, one study using a whole blood assay showed that a fraction rich in harpagoside led to an inhibition of 37.2% for COX-1 and 29.5% for COX-2. miloa.eu

Nitric Oxide Synthase (NOS): this compound and its isomer have been found to suppress the expression of inducible nitric oxide synthase (iNOS), which in turn reduces the production of nitric oxide (NO), a key inflammatory mediator. anastore.comresearchgate.net In human HepG2 and macrophage RAW 264.7 cell lines, harpagoside was observed to inhibit the lipopolysaccharide (LPS)-induced expression of iNOS at both the mRNA and protein levels. researchgate.net A study using a whole blood assay demonstrated that a fraction high in harpagoside significantly inhibited NO production by 66%. miloa.eu

Mitochondrial Complex I: Direct and specific research on the inhibitory effect of this compound on mitochondrial complex I is limited in currently available scientific literature.

Table 1: Enzyme Inhibition by Harpagoside-Rich Fraction

| Enzyme | Percent Inhibition |

|---|---|

| Cyclooxygenase-1 (COX-1) | 37.2% |

| Cyclooxygenase-2 (COX-2) | 29.5% |

| Nitric Oxide (NO) Production | 66.0% |

Data sourced from a study on isolated fractions of Harpagophytum procumbens in a whole blood assay. miloa.eu

Receptor Binding Studies (e.g., G protein-coupled receptors, nuclear receptors, ion channels)

The interaction of this compound with cellular receptors is a developing area of research.

G protein-coupled receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in numerous signaling pathways. libretexts.orgkhanacademy.org Molecular docking studies have predicted that harpagoside may act as a moderate ligand for G protein-coupled receptors. researchgate.net

Nuclear Receptors: These receptors are critical in regulating metabolism and inflammation. Bioactivity score predictions from molecular docking studies suggest that harpagoside could be a moderate nuclear receptor ligand. researchgate.net

Ion Channels: Ion channels, which can be regulated by GPCRs and G-proteins, are crucial for cellular excitability. libretexts.orgnih.gov Computational studies have indicated that harpagide (B7782904), a related compound, is a moderate modulator of ion channels. researchgate.net

Transcription Factor Regulation (e.g., NFATc1)

This compound has been shown to modulate key transcription factors that regulate gene expression.

NFATc1: The nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) is a critical transcription factor for the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govnih.gov Studies have demonstrated that harpagoside can suppress the expression of NFATc1. acs.org In RANKL-stimulated bone marrow macrophages, treatment with harpagoside led to a reduction in both the mRNA and protein expression of NFATc1, which is a key factor in inhibiting the formation of osteoclasts. acs.org This transcription factor is essential for the expression of various osteoclast-specific genes. nih.govacs.org

Protease Inhibition

This compound's ability to inhibit proteases, particularly those involved in tissue degradation, has been investigated.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes that break down the extracellular matrix and are involved in conditions like osteoarthritis. nih.gov Research has shown that harpagoside can suppress the expression of MMP-13 in human osteoarthritis chondrocytes stimulated with IL-1β. nih.gov Other studies have also pointed to the ability of related compounds to inhibit MMP-1 and MMP-3. scispace.com The inhibition of these proteases is a key mechanism in preventing the degradation of cartilage. nih.govdovepress.com

Gene Expression and Proteomic Modulation by this compound

Advanced analytical methods are providing a broader view of how this compound influences cellular functions at the level of genes and proteins.

Differential Gene Expression Analysis

Differential gene expression analysis reveals the specific genes that are up- or down-regulated in response to a compound.

In studies on primary human osteoarthritis chondrocytes stimulated with interleukin-1β (IL-1β), harpagoside was found to alter the expression profile of numerous chemokines and cytokines. nih.gov It significantly diminished the IL-1β-induced up-regulation of many genes, including IL-6, a key inflammatory factor in osteoarthritis. nih.gov Furthermore, in the context of osteoclast differentiation, harpagoside has been shown to down-regulate the mRNA expression of key osteoclast marker genes such as c-Fos and NFATc1. acs.org

Table 2: Effect of Harpagoside on IL-1β-Induced Gene Expression in OA Chondrocytes

| Gene | Regulation by IL-1β | Effect of Harpagoside Pre-treatment |

|---|---|---|

| IL-6 | Up-regulated | Significantly diminished up-regulation |

| MMP-13 | Up-regulated | Dramatic reduction in expression |

Data from a study on human osteoarthritis (OA) chondrocytes. nih.gov

Untargeted Proteomic Analysis of Cellular Pathways

Untargeted proteomics provides a comprehensive overview of the changes in the entire protein landscape of a cell or tissue.

While large-scale untargeted proteomic studies focusing specifically on this compound are not yet widely published, the methodology is increasingly used to identify how natural compounds affect cellular pathways. bcm.edumdpi.comnih.gov Such analyses involve separating and identifying thousands of proteins to see which are altered in response to treatment. nih.gov This approach can reveal modulation of complex pathways like metabolism, cellular processes, and genetic information processing. mdpi.com Future untargeted proteomic studies on this compound are expected to provide a more holistic understanding of its mechanisms of action by identifying the full spectrum of cellular pathways it influences.

Interplay of this compound with Other Bioactive Compounds within Botanical Extracts

Several studies have demonstrated that whole extracts of H. procumbens exhibit greater anti-inflammatory activity than purified harpagoside alone. mdpi.comugent.be This suggests that other compounds within the extract contribute significantly to the mechanism of action. For instance, an extract free of harpagoside still showed a marked inhibition of inducible nitric oxide synthase (iNOS) expression, highlighting the activity of other constituents. mdpi.com The effectiveness of Devil's Claw is not solely based on its harpagoside content but on the synergistic action with other compounds. mdpi.com

The table below summarizes the key bioactive compounds found in botanical extracts alongside this compound and its related compounds, detailing the nature of their interaction and the observed biological outcomes.

| Interacting Compound | Compound Class | Botanical Source (Primarily) | Nature of Interaction with Iridoid Glycosides | Observed Biological Effect |

| Harpagide | Iridoid Glycoside | Harpagophytum procumbens | Synergistic/Additive | Anti-inflammatory and analgesic effects. mdpi.comnih.govpinellinutraceuticals.com |

| 8-p-coumaroylharpagide | Iridoid Glycoside | Harpagophytum procumbens | Synergistic/Additive | Contributes to the overall anti-inflammatory activity of the extract. mdpi.comnih.gov |

| Acteoside (Verbascoside) | Phenylpropanoid Glycoside | Harpagophytum procumbens | Synergistic/Additive | Contributes to anti-inflammatory and antioxidant activity. mdpi.commdpi.com |

| β-Caryophyllene | Sesquiterpene | Harpagophytum procumbens | Synergistic | Potentiates anti-inflammatory effects, possibly via CB2 receptor activation. mdpi.com |

| α-Humulene | Sesquiterpene | Harpagophytum procumbens | Synergistic | Contributes to the modulation of inflammatory pathways (e.g., CB2 receptor). mdpi.com |

| Flavonoids (e.g., Luteolin) | Flavonoid | Harpagophytum procumbens | Complementary | Provides antioxidant properties that support anti-inflammatory mechanisms. researchgate.netmdpi.com |

| Phenolic Acids (e.g., Cinnamic acid, Chlorogenic acid) | Phenolic Acid | Harpagophytum procumbens | Complementary | Contributes to the overall antioxidant capacity of the extract. researchgate.netmdpi.com |

Pharmacokinetic and Biotransformation Research of Z Harpagoside

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

A thorough review of published scientific literature reveals a significant lack of studies specifically investigating the absorption, distribution, metabolism, and excretion (ADME) of Z-harpagoside in any animal model. Research has predominantly focused on its isomer, harpagoside (B1684579).

Plasma Concentration-Time Profiles and Pharmacokinetic Parameters (Cmax, Tmax, AUC, Half-life, Clearance, Volume of Distribution)

Currently, there is no available data from preclinical studies detailing the plasma concentration-time profile of this compound following administration in animal models. Consequently, key pharmacokinetic parameters such as:

Cmax (Maximum plasma concentration)

Tmax (Time to reach maximum plasma concentration)

AUC (Area under the plasma concentration-time curve)

Half-life (t½)

Clearance (CL)

Volume of Distribution (Vd)

for this compound have not been determined or reported in the scientific literature.

In Vitro Biotransformation Pathways and Metabolite Identification

There are no specific in vitro studies that have investigated the biotransformation pathways of this compound. The metabolic fate of this specific isomer, including the enzymes involved in its metabolism and the identity of its potential metabolites, remains unelucidated.

Stability of this compound in Simulated Biological Fluids (e.g., Gastric, Intestinal)

The stability of this compound in simulated biological fluids, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), has not been specifically evaluated in any published research. Understanding the stability of a compound in these environments is crucial for predicting its oral absorption and bioavailability, and this represents a significant gap in the knowledge base for this compound.

Bioavailability Enhancement Strategies in Preclinical Contexts

Given the absence of foundational pharmacokinetic data, including oral bioavailability, for this compound, there have been no preclinical studies focused on developing or evaluating strategies to enhance its bioavailability. Research into formulation approaches such as nanotechnology, solid dispersions, or the use of bioenhancers has not been applied to this specific compound. researchgate.netwuxiapptec.comnih.gov

Molecular Modeling and Structure Activity Relationship Studies of Z Harpagoside

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking simulations provide valuable insights into the molecular interactions between compounds like Harpagoside (B1684579) and their target proteins. These methods allow researchers to predict binding modes, affinities, and the nature of interactions at the atomic level.

Prediction of Ligand-Protein Interactions (e.g., Harpagoside with COX-2)

Molecular docking studies have investigated the interaction of Harpagoside with key enzymes involved in inflammatory pathways, most notably Cyclooxygenase-2 (COX-2). These simulations aim to predict how Harpagoside binds to the active site of COX-2, a crucial enzyme in the production of prostaglandins (B1171923), which mediate inflammation and pain.

Harpagoside and COX-2 Interaction: Docking studies have shown that Harpagoside interacts with COX-2. One study reported that Harpagoside binds to COX-2 with a binding energy of -9.13 kcal/mol researchgate.netmdpi.com. This interaction is stabilized by hydrogen bonds within the enzyme's active site researchgate.netmdpi.com. Another investigation also suggested Harpagoside's potential as a COX-2 inhibitor, noting its binding to the active domain through hydrophobic and hydrogen-bonding interactions researchgate.netnih.gov. However, it's important to note that some research indicates that unhydrolyzed Harpagoside and Harpagide (B7782904) may not directly inhibit COX-1/2 enzyme activity in vitro, suggesting that hydrolysis of the glycosidic bond might be a prerequisite for direct COX-2 inhibition researchgate.netnih.gov.

Interactions with Other Targets: Beyond COX-2, Harpagoside has also been explored for its interactions with other biological targets. Molecular docking studies have investigated its potential binding to transcription factors involved in cancer, such as AP-1 and c-Myc, showing binding free energies of -6.0 kcal/mol and -7.2 kcal/mol, respectively, with specific hydrogen bonding patterns rasayanjournal.co.in. Additionally, Harpagoside has been studied for its interactions with the PfHT1 protein, where it exhibited a docking score of -11.258 and formed hydrogen bonds with key amino acid residues like Val314, Ser317, and Gly183 biorxiv.orgresearchgate.net. Harpagoside also interacts with Bovine Serum Albumin (BSA), with binding constants (KA) greater than 1×10⁵ L·mol⁻¹, primarily through van der Waals forces and hydrogen bonds nih.gov.

Calculation of Binding Energies and Elucidation of Hydrogen Bonding Patterns

The quantitative assessment of binding energies and the identification of specific hydrogen bonding patterns are critical for understanding the molecular basis of Harpagoside's activity.

Binding Energies: Binding energies provide a measure of the strength of the interaction between Harpagoside and its target. As mentioned, Harpagoside has shown a binding energy of -9.13 kcal/mol when docked with COX-2 researchgate.netmdpi.com. In studies involving other targets like transcription factors, binding energies ranged from -6.0 kcal/mol (AP-1) to -7.2 kcal/mol (c-Myc) rasayanjournal.co.in. For interactions with PfHT1, a binding energy of -11.258 was reported biorxiv.orgresearchgate.net. These values, typically expressed in kcal/mol, indicate the thermodynamic favorability of the binding event.

Hydrogen Bonding Patterns: Hydrogen bonds are crucial non-covalent interactions that stabilize ligand-protein complexes. Harpagoside's interaction with COX-2 is stabilized by approximately 7 hydrogen bonds researchgate.netmdpi.com. In its interaction with AP-1, hydrogen bonds were observed between Harpagoside and amino acid residues Thr297 and Arg302, with bond lengths between 1.96 Å and 2.43 Å rasayanjournal.co.in. For PfHT1, residues like Val314, Ser317, and Gly183 were noted to form hydrogen bonds with Harpagoside biorxiv.orgresearchgate.net. These specific interactions highlight the precise fit and chemical complementarity between Harpagoside and its binding sites.

Structure-Activity Relationships of Harpagoside and its Analogues